N-cyclopropyl-4-methyl-3-nitrobenzamide is an organic compound characterized by the molecular formula and a molecular weight of 220.23 g/mol. This compound features a cyclopropyl group, a methyl group, and a nitro group attached to a benzamide structure, making it an intriguing subject for both synthetic and biological research. It serves as an intermediate in the synthesis of more complex organic molecules and has potential applications in medicinal chemistry due to its unique structural properties.
The compound is cataloged under the Chemical Abstracts Service Registry Number 303133-89-3. It can be sourced from various chemical suppliers and is often utilized in research settings for its reactivity and ability to undergo further transformations.
N-cyclopropyl-4-methyl-3-nitrobenzamide falls under the category of nitro compounds, specifically nitrobenzamides. It is classified as a secondary amide due to the presence of the amide functional group () linked to the aromatic system. The presence of both the nitro and cyclopropyl groups contributes to its classification as a complex organic molecule with potential biological activity.
The synthesis of N-cyclopropyl-4-methyl-3-nitrobenzamide typically involves two main steps: nitration and cyclopropylation.
Industrial production may utilize optimized reaction conditions such as continuous flow reactors to enhance yield and purity. Automated systems can also facilitate reagent addition and purification processes, making large-scale synthesis more efficient.
N-cyclopropyl-4-methyl-3-nitrobenzamide features a benzene ring substituted with a methyl group at position four, a nitro group at position three, and a cyclopropyl group attached to the nitrogen atom of the amide functional group. This configuration influences its chemical reactivity and biological properties.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.23 g/mol |
Boiling Point | Not readily available |
Melting Point | Not readily available |
The specific three-dimensional conformation of N-cyclopropyl-4-methyl-3-nitrobenzamide can be studied using techniques such as X-ray crystallography or NMR spectroscopy, although detailed structural data may not always be available in public databases.
N-cyclopropyl-4-methyl-3-nitrobenzamide can participate in several chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include:
The mechanism of action for N-cyclopropyl-4-methyl-3-nitrobenzamide is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, influencing various biochemical pathways.
The cyclopropyl group enhances binding affinity to certain enzymes or receptors, potentially affecting enzyme activity and receptor binding dynamics. These interactions suggest that this compound could play a role in drug development by serving as a lead compound for designing new therapeutics targeting specific biological processes.
While specific physical properties such as boiling and melting points are not readily available in all sources, it is essential to note that these properties can vary based on purity and experimental conditions.
N-cyclopropyl-4-methyl-3-nitrobenzamide exhibits typical reactivity associated with nitro compounds and amides:
Relevant analyses such as spectroscopic methods (e.g., infrared spectroscopy, nuclear magnetic resonance) can provide insights into functional groups and molecular interactions.
N-cyclopropyl-4-methyl-3-nitrobenzamide has several applications across different scientific fields:
Fragment-based drug design (FBDD) has proven instrumental in developing inhibitors for challenging targets like the ATAD2 bromodomain. The approach begins with screening low-molecular-weight fragments (100–250 Da) against the target protein. For instance, theophylline (TS-2) was identified as a weak-affinity fragment (IC₅₀ = 324 μM) for ATAD2 through computational docking and TR-FRET assays. Its binding mode analysis revealed critical interactions with the ZA loop residues Arg1007 and Pro1012—a non-classical binding pattern distinct from canonical inhibitors [2].
This fragment served as a starting point for pharmacophore deconstruction, where key features were systematically elaborated:
Table 1: Key Fragments in ATAD2 Inhibitor Development
Fragment | Binding Affinity (IC₅₀) | Target Interaction |
---|---|---|
Theophylline (TS-2) | 324 μM | ZA loop (Arg1007, Pro1012) |
4-Methyl-3-nitrobenzamide | N/A | Acetyl-lysine mimic site |
Cyclopropylamine | N/A | Hydrophobic subpocket near Asn1064 |
This strategy enabled the transformation of a micromolar-affinity fragment (theophylline) into nanomolar inhibitors like compound 19f (IC₅₀ = 0.27 μM) through iterative structural growth [2].
Linker engineering bridges pharmacophore fragments and dictates conformational flexibility, directly modulating binding potency. In ATAD2 inhibitors derived from theophylline, a two-carbon alkyl linker (–CH₂CH₂–) was initially incorporated to extend the fragment into the conserved Asn1064 pocket. However, secondary amide linkers (e.g., in compounds 15a–k) exhibited rigidity that limited optimal positioning, resulting in weak activity (IC₅₀ > 10 μM) [2].
A breakthrough emerged when primary amides replaced secondary amides, as in the 19a–l series:
Table 2: Impact of Linker Chemistry on ATAD2 Inhibition
Compound | Linker Type | R₁ Group | ATAD2 IC₅₀ (μM) |
---|---|---|---|
15i | Secondary amide | 4-OMe | 11.32 |
19d | Primary amide | Cyclopentyl | 5.13 |
19e | Primary amide | 4-Methyl | 1.72 |
19f | Primary amide | 4-Methoxy | 0.27 |
The optimal linker length (∼4–6 bonds) and flexibility in 19f contributed to a 20-fold potency increase over earlier derivatives, validating the primary amide as a superior connector for dual-site engagement [2].
Regioselective functionalization of the benzamide core is critical for precise pharmacophore assembly. The 3-nitro-4-methyl substitution pattern—as in N-cyclopropyl-4-methyl-3-nitrobenzamide (CAS 303133-89-3)—is achieved through controlled nitration and amidation sequences:
Nitration Selectivity:
Amidation Methods:
Key Consideration: The nitro group must be introduced before cyclopropyl amidation to prevent side reactions, as cyclopropylamines are sensitive to strong electrophiles [4] [6].
The cyclopropyl group in N-cyclopropyl-4-methyl-3-nitrobenzamide is a sterically constrained, high-energy moiety that enhances target affinity through:
Structure-activity relationship (SAR) studies highlight the cyclopropane’s size-dependence:
Larger rings (e.g., cyclohexyl) induce steric clashes with Tyr1067, while smaller groups (e.g., methyl) lack sufficient hydrophobic contact area. The cyclopropyl’s planar geometry optimally orients the amide bond for Asn1064 interaction without conformational strain [2] [6].
Table 3: Cycloalkyl Group Impact on ATAD2 Inhibition
R Group | Van der Waals Volume (ų) | ATAD2 IC₅₀ (μM) | Comment |
---|---|---|---|
Methyl (19e) | 20.7 | 1.72 | Insufficient hydrophobic contact |
Cyclopropyl (19f) | 28.1 | 0.27 | Optimal fit and H-bonding |
Cyclopentyl (19d) | 49.7 | 5.13 | Partial steric clash |
Cyclohexyl (19g) | 68.8 | >10 | Severe clash with Tyr1067 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7